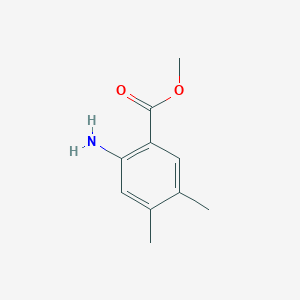

Methyl 2-amino-4,5-dimethylbenzoate

Description

The exact mass of the compound Methyl 2-amino-4,5-dimethylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106591. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-4,5-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4,5-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBNORXUIYOXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295971 | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19258-73-2 | |

| Record name | 19258-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,5-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-4,5-dimethylbenzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-dimethylbenzoate is a substituted anthranilate derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectral data. The information is presented to support researchers and professionals in drug development and other scientific endeavors.

Core Physical and Chemical Properties

Methyl 2-amino-4,5-dimethylbenzoate, with the CAS number 19258-73-2, is a solid organic compound at room temperature.[1] Its core properties are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| CAS Number | 19258-73-2 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [1] |

| Predicted Boiling Point | 295.2 ± 35.0 °C at 760 mmHg | [1] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | [1] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of Methyl 2-amino-4,5-dimethylbenzoate

The primary route for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate is through the reduction of its corresponding nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.[5][6] This transformation is a common and efficient method for introducing an amino group onto an aromatic ring.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the general procedure for the reduction of nitroarenes using a palladium catalyst.[5][6]

Materials:

-

Methyl 4,5-dimethyl-2-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically around 5-10% by weight relative to the starting material.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.

-

Introduce hydrogen gas into the reaction vessel. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite or a suitable filter to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure all the product is collected.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-4,5-dimethylbenzoate.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis workflow for Methyl 2-amino-4,5-dimethylbenzoate.

Predicted Spectral Data

While experimental spectra for Methyl 2-amino-4,5-dimethylbenzoate are not widely available in the literature, predictive models and data from analogous compounds can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the amino protons, and the methyl ester protons. The aromatic protons will likely appear as singlets due to their substitution pattern. The chemical shifts will be influenced by the electron-donating effects of the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O stretching: Bands associated with the ester linkage.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.22 g/mol ). Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in its identification in mass spectrometry-based analyses.[7]

Chemical Reactivity and Stability

The chemical reactivity of Methyl 2-amino-4,5-dimethylbenzoate is primarily dictated by the nucleophilicity of the amino group and the reactivity of the ester functionality.

-

Reactivity of the Amino Group: The presence of two electron-donating methyl groups on the aromatic ring is expected to increase the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity. This suggests that the compound will readily undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. The enhanced reactivity can be advantageous in synthetic applications where the amino group is a key site for further functionalization.

-

Stability: Aromatic amines can be susceptible to oxidation and photodegradation.[8] Therefore, it is recommended to store Methyl 2-amino-4,5-dimethylbenzoate in a tightly sealed container, protected from light and under an inert atmosphere to minimize degradation.[1][8] The ester group may be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications in Research and Development

Methyl 2-amino-4,5-dimethylbenzoate serves as a valuable intermediate in organic synthesis.[9] Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transformed, makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical and agrochemical agents.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of Methyl 2-amino-4,5-dimethylbenzoate follow a logical progression, starting from the precursor and leading to the confirmed pure product.

Logical workflow for the synthesis and characterization of Methyl 2-amino-4,5-dimethylbenzoate.

References

- 1. METHYL 2-AMINO-4,5-DIMETHYL-BENZOATE CAS#: 19258-73-2 [m.chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. METHYL 2-AMINO-4,5-DIMETHYL-BENZOATE | 19258-73-2 [amp.chemicalbook.com]

- 5. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - Methyl 2-amino-4,5-dimethylbenzoate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. Methyl 2-amino-4,5-dimethylbenzoate [myskinrecipes.com]

Methyl 2-amino-4,5-dimethylbenzoate: A Technical Guide for Chemical Research and Development

Introduction: Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine and ester compound that serves as a crucial building block in organic synthesis. Its molecular structure, featuring an amino group ortho to a methyl ester, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex molecules. For researchers and professionals in drug development, this intermediate is of particular interest due to its role in the creation of pharmacologically active agents, including potent inhibitors for therapeutic targets. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical Structure and Properties

Methyl 2-amino-4,5-dimethylbenzoate is identified by the CAS Number 19258-73-2 .[1][2] The molecule consists of a benzene ring substituted with two methyl groups at positions 4 and 5, an amino group at position 2, and a methyl ester group at position 1.

Table 1: Physicochemical Properties of Methyl 2-amino-4,5-dimethylbenzoate

| Property | Value | Reference |

| CAS Number | 19258-73-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4][5][6] |

| Molecular Weight | 179.22 g/mol | [3][5] |

| IUPAC Name | methyl 2-amino-4,5-dimethylbenzoate | |

| SMILES | CC1=CC(=C(C=C1C)N)C(=O)OC | [3][4] |

| InChI | InChI=1S/C10H13NO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,11H2,1-3H3 | [4] |

| Monoisotopic Mass | 179.09464 Da | [4] |

| Predicted XlogP | 2.4 | [4] |

Synthesis Experimental Protocol

The most common and efficient synthesis of Methyl 2-amino-4,5-dimethylbenzoate involves the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate (CAS: 90922-74-0).[7] This reduction is a fundamental transformation in organic synthesis, providing a clean and high-yield route to the desired aromatic amine.

Protocol: Catalytic Hydrogenation of Methyl 4,5-dimethyl-2-nitrobenzoate

Objective: To synthesize Methyl 2-amino-4,5-dimethylbenzoate via the reduction of the corresponding nitro compound.

Materials and Reagents:

-

Methyl 4,5-dimethyl-2-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

-

Standard hydrogenation apparatus (e.g., Parr shaker)

-

Rotary evaporator

-

Glassware for filtration and reaction setup

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.[7]

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The typical catalyst loading is approximately 5-10% by weight of the starting material.

-

Hydrogenation: Place the flask in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 15-50 psi) and stir the reaction mixture vigorously at room temperature.[8][9]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. The reaction is typically complete within 8-24 hours.[8][9]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.[8][9]

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-4,5-dimethylbenzoate.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Caption: Synthesis via reduction of the nitro precursor.

Applications in Research and Drug Development

Methyl 2-amino-4,5-dimethylbenzoate is a valuable intermediate for drug discovery professionals. Its bifunctional nature (amine and ester) allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building molecular complexity.

Key Applications:

-

Heterocyclic Synthesis: The amino and ester groups can be readily manipulated to construct a variety of heterocyclic ring systems, which are prevalent in medicinal chemistry.

-

Kinase Inhibitor Development: This compound serves as a key intermediate in the synthesis of potent inhibitors of protein kinases. Notably, it has been utilized in the development of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are targets for treating inflammatory diseases and certain types of cancer.[7] The structural framework provided by this molecule is crucial for achieving high-affinity binding to the target enzyme.

-

Scaffold for Compound Libraries: Its utility as a versatile building block makes it suitable for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[10]

Caption: Logical relationships in synthetic applications.

References

- 1. METHYL 2-AMINO-4,5-DIMETHYL-BENZOATE CAS#: 19258-73-2 [m.chemicalbook.com]

- 2. METHYL 2-AMINO-4,5-DIMETHYL-BENZOATE | 19258-73-2 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - Methyl 2-amino-4,5-dimethylbenzoate (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

- 8. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Synthesis of Methyl 2-amino-4,5-dimethylbenzoate from methyl 4,5-dimethyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of Methyl 2-amino-4,5-dimethylbenzoate from its precursor, methyl 4,5-dimethyl-2-nitrobenzoate. The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, yielding a versatile building block for the development of pharmaceutical agents and other fine chemicals.[1][2] This document outlines various established methodologies, presents key data in a structured format, and provides detailed experimental protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

| Property | Methyl 4,5-dimethyl-2-nitrobenzoate | Methyl 2-amino-4,5-dimethylbenzoate |

| Molecular Formula | C₁₀H₁₁NO₄[3] | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 209.20 g/mol [3] | 179.22 g/mol [1] |

| CAS Number | 90922-74-0[3] | 50419-58-4[1] |

| Appearance | White to light yellow solid[1] | White to light brown crystalline solid[1] |

| Melting Point | Not explicitly stated in available literature. | ~110-112 °C[1] |

| Solubility | Expected to be soluble in common organic solvents like DMSO and methanol.[3] | Soluble in alcohol and ether; slightly soluble in water.[1] |

Reaction Scheme and Methodologies

The core transformation is the reduction of the nitro group on the aromatic ring to an amine. Several effective methods are commonly employed for this synthesis, with the choice of reagents often depending on factors such as scale, available equipment, and sensitivity of other functional groups.[1][4] The general reaction is as follows:

Caption: General reaction for the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate.

The most prevalent and industrially preferred methods include catalytic hydrogenation and reductions using metals in acidic media.[5]

Method Comparison

| Parameter | Catalytic Hydrogenation (Pd/C) | Tin(II) Chloride (SnCl₂) Reduction | Iron (Fe) Reduction |

| Primary Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) gas[1] | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol[1] | Iron (Fe) powder, Ethanol/Water, Ammonium chloride or Acetic acid[1] |

| Typical Solvent | Methanol or Ethyl Acetate[1] | Ethanol[1] | Ethanol/Water[1] |

| Catalyst/Reagent Loading | 2-5 mol% of Palladium[1] | 4-5 equivalents of SnCl₂·2H₂O[1] | 3-5 equivalents of Fe powder[1] |

| Reaction Temperature | Room Temperature[6] | Reflux (~78 °C for ethanol)[1] | Reflux (~80-90 °C)[1] |

| Reaction Time | 1-4 hours (monitored by TLC) | 1-3 hours[1] | 2-4 hours[1] |

| Work-up Procedure | Filtration of catalyst through Celite®, solvent evaporation.[2] | Neutralization with base (e.g., NaHCO₃), filtration of tin salts, extraction.[1] | Basification, filtration of iron salts, extraction.[1] |

| Advantages | Clean reaction with high yields, easy product isolation.[7] | Effective for substrates with functional groups sensitive to hydrogenation.[8] | Cost-effective and readily available reagents.[7] |

| Disadvantages | Requires specialized hydrogenation equipment, potential for catalyst poisoning. | Generates significant tin waste, which requires proper disposal. | Can be exothermic and requires careful addition of iron powder.[1] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate using the three primary methods.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Materials:

-

Methyl 4,5-dimethyl-2-nitrobenzoate

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol or Ethyl Acetate (reagent grade)

-

Hydrogen (H₂) gas source

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite® or other filtration aid

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 equivalent) in Methanol or Ethyl Acetate (approximately 15-20 mL per gram of substrate).[1]

-

Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.[1]

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove air, then introduce hydrogen gas.[9]

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[6]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.[9]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-4,5-dimethylbenzoate. The product can be further purified by recrystallization if necessary.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

Materials:

-

Methyl 4,5-dimethyl-2-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated sodium bicarbonate solution or 2M NaOH

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 equivalent) and dissolve it in Ethanol (approximately 10-15 mL per gram of substrate).[1]

-

Add Tin(II) chloride dihydrate (4-5 equivalents) in portions, as the reaction can be exothermic.[1]

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 1-3 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.[1]

-

Cool the reaction mixture to room temperature and then place it in an ice bath.[1]

-

Slowly add saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts (tin hydroxides).[1]

-

Filter the resulting slurry to remove the tin salts and wash the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method 3: Reduction with Iron (Fe)

Materials:

-

Methyl 4,5-dimethyl-2-nitrobenzoate

-

Iron (Fe) powder

-

Ethanol

-

Water

-

Ammonium chloride or Acetic acid

-

Sodium carbonate solution

-

Celite®

-

Ethyl acetate

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a solution of Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 equivalent) in a mixture of Ethanol and Water.[1]

-

Add ammonium chloride (4-5 equivalents) or a catalytic amount of acetic acid to the solution.[1]

-

Heat the mixture to reflux (approximately 80-90 °C).[1]

-

Add iron powder (3-5 equivalents) portion-wise to the refluxing solution to control the exothermic reaction.[1]

-

Maintain the mixture at reflux with vigorous stirring for 2-4 hours.[1]

-

Monitor the reaction by TLC.[1]

-

Upon completion, cool the mixture and make it basic by adding sodium carbonate solution.[1]

-

Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.[1]

-

Wash the filter cake extensively with hot ethanol or ethyl acetate.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Workflow

The general workflow for the synthesis and purification of Methyl 2-amino-4,5-dimethylbenzoate can be visualized as follows:

Caption: A generalized workflow for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate.

Conclusion

The reduction of methyl 4,5-dimethyl-2-nitrobenzoate to methyl 2-amino-4,5-dimethylbenzoate is a robust and well-documented transformation crucial for the synthesis of pharmaceutical intermediates.[9] The choice of methodology, whether catalytic hydrogenation or metal-acid reduction, can be tailored to specific laboratory or industrial requirements, consistently providing good to excellent yields of the desired product. Careful monitoring and appropriate work-up procedures are essential for obtaining a high-purity final product.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of Methyl 2-amino-4,5-dimethylbenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine and a benzoate ester. Its structural features, including the amino group and methyl substituents on the benzene ring, make it a compound of interest in synthetic organic chemistry and potentially in the development of pharmaceutical intermediates. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for Methyl 2-amino-4,5-dimethylbenzoate.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the ester methyl group, and the amino group protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-amino-4,5-dimethylbenzoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H (C3-H) | 6.5 - 6.7 | 115 - 120 |

| Aromatic-H (C6-H) | 7.6 - 7.8 | 120 - 125 |

| -NH₂ | 4.0 - 5.5 (broad) | - |

| C4-CH₃ | 2.1 - 2.3 | 18 - 22 |

| C5-CH₃ | 2.1 - 2.3 | 18 - 22 |

| -OCH₃ | 3.7 - 3.9 | 50 - 55 |

| C1-Aromatic | - | 110 - 115 |

| C2-Aromatic | - | 145 - 150 |

| C4-Aromatic | - | 130 - 135 |

| C5-Aromatic | - | 135 - 140 |

| C=O | - | 165 - 170 |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for Methyl 2-amino-4,5-dimethylbenzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| N-H Stretch (Amino) | 3300 - 3500 | Symmetric & Asymmetric |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl groups |

| C=O Stretch (Ester) | 1680 - 1720 | Strong, sharp peak |

| C=C Stretch (Aromatic) | 1550 - 1650 | |

| C-N Stretch | 1250 - 1350 | |

| C-O Stretch (Ester) | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of Methyl 2-amino-4,5-dimethylbenzoate is 179.22 g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of Methyl 2-amino-4,5-dimethylbenzoate

| m/z Ratio | Proposed Fragment Ion |

| 179 | [M]⁺ (Molecular Ion) |

| 148 | [M - OCH₃]⁺ |

| 120 | [M - COOCH₃]⁺ |

| 105 | [C₇H₇N]⁺ (Fragment from cleavage of the ester group) |

Experimental Protocols

While specific experimental details for this compound are unavailable, a general workflow for obtaining the spectroscopic data is outlined below.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for 1D spectra.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

General Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Reactivity of the Amino Group in Methyl 2-amino-4,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in Methyl 2-amino-4,5-dimethylbenzoate. The document explores the electronic and steric influences on its basicity and nucleophilicity, and details its participation in a range of significant organic transformations. Key reactions, including acylation, diazotization, and palladium-catalyzed cross-coupling, are discussed with a focus on experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into the synthetic utility of this versatile building block.

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is an aniline derivative featuring a combination of electron-donating and electron-withdrawing substituents that modulate the reactivity of its primary amino group. The two methyl groups at the 4- and 5-positions are electron-donating through inductive and hyperconjugation effects, which increases the electron density on the aromatic ring and, consequently, the nucleophilicity and basicity of the amino group. Conversely, the methyl ester group at the 2-position (ortho to the amino group) is electron-withdrawing and can exert steric hindrance. This interplay of electronic and steric factors governs the compound's reactivity in various chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Electronic and Steric Effects on Reactivity

The reactivity of the amino group in Methyl 2-amino-4,5-dimethylbenzoate is a product of the cumulative effects of its substituents.

-

Electron-Donating Groups (EDGs): The two methyl groups (at C4 and C5) increase the electron density on the nitrogen atom of the amino group, enhancing its basicity and nucleophilicity compared to unsubstituted aniline.[1]

-

Electron-Withdrawing Groups (EWGs): The ortho-methoxycarbonyl group (-COOCH₃) is electron-withdrawing, which tends to decrease the basicity of the amino group.[1]

-

Steric Hindrance: The presence of the ortho-ester group can sterically hinder the approach of electrophiles to the amino group, potentially affecting reaction rates.[2][3] This "ortho effect" can also influence the planarity of the amino group, further modifying its reactivity.[2]

A predicted pKa value for the conjugate acid of Methyl 2-amino-4,5-dimethylbenzoate is approximately 2.74, indicating it is a weak base, a characteristic typical of aniline derivatives.

Key Reactions of the Amino Group

The amino group of Methyl 2-amino-4,5-dimethylbenzoate serves as a versatile functional handle for a variety of organic transformations.

N-Acylation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the modification of bioactive molecules.

Experimental Protocol: General N-Acylation

A general procedure for the N-acylation of an aromatic amine with an acyl chloride is as follows:

-

Reaction Setup: Dissolve the aromatic amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or toluene) under an inert atmosphere.

-

Base Addition: Add a base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents) to the solution.

-

Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture, maintaining the temperature as required (often at 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography.

While a specific protocol for Methyl 2-amino-4,5-dimethylbenzoate was not found in the searched literature, the above serves as a general guideline.

Diazotization and Subsequent Reactions

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates.

Experimental Protocol: General Diazotization

-

Amine Dissolution: Dissolve or suspend the aromatic amine in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Nitrite Addition: Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.

-

Monitoring: The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

The resulting diazonium salt can be used in various subsequent reactions:

-

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.

-

Sandmeyer Reaction: Copper(I) salt-mediated replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN).[2]

-

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt to yield an aryl fluoride.

-

Gattermann Reaction: Replacement of the diazonium group with a halide using copper powder.

-

Hydrolysis: Heating the diazonium salt solution to produce a phenol.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of Methyl 2-amino-4,5-dimethylbenzoate can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides or triflates.[1]

Experimental Protocol: General Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), the amine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (usually several hours to overnight).

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Synthesis of Heterocyclic Compounds

Methyl 2-amino-4,5-dimethylbenzoate is a valuable precursor for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry.

Quinazolinone Synthesis

The reaction of anthranilic acid derivatives with various reagents can lead to the formation of quinazolinones, a class of compounds with a broad spectrum of biological activities. For instance, the condensation of an anthranilate with an orthoester or an acid chloride followed by cyclization can yield the quinazolinone core.

Triazole Synthesis

The amino group can be a starting point for the construction of triazole rings. One common method involves diazotization followed by reaction with a suitable nitrogen-containing nucleophile or a [3+2] cycloaddition reaction.[4]

Quantitative Data Summary

| Property/Reaction | Data Type | Value/Conditions | Source/Comment |

| Basicity | Predicted pKa | 2.74 | Indicates a weak base, typical for anilines with electron-withdrawing groups. |

| N-Acylation | Reaction Yield | Not available in searched literature. | Yields are generally expected to be high with standard acylating agents and appropriate base. |

| Diazotization | Reaction Yield | Not available in searched literature. | Diazonium salt formation is typically quantitative under controlled low-temperature conditions. |

| Buchwald-Hartwig Amination | Reaction Yield | Not available in searched literature for this specific amine. | Yields are highly dependent on the specific aryl halide, catalyst system, and reaction conditions. |

| Heterocycle Synthesis | Reaction Yield | Not available in searched literature. | Yields will vary significantly based on the target heterocycle and the synthetic route employed. |

Conclusion

The amino group of Methyl 2-amino-4,5-dimethylbenzoate exhibits a rich and versatile reactivity profile, influenced by the electronic and steric nature of the substituents on the benzene ring. While the electron-donating methyl groups enhance its nucleophilicity, the ortho-ester group provides a moderating electron-withdrawing effect and potential steric influence. This balance makes the compound a useful synthon for a variety of chemical transformations, including N-acylation, diazotization for the introduction of diverse functionalities, and palladium-catalyzed cross-coupling reactions. Its utility as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds further underscores its importance in drug discovery and development. Further quantitative studies on the reaction kinetics and yields for specific transformations involving this compound would be beneficial for optimizing its use in complex synthetic pathways.

References

Methyl 2-amino-4,5-dimethylbenzoate: A Core Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-4,5-dimethylbenzoate is a substituted anthranilate ester that serves as a crucial intermediate and versatile building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a nucleophilic amino group, a methyl ester, and electron-donating methyl substituents on the aromatic ring, makes it a valuable precursor for the construction of complex molecules, particularly heterocyclic scaffolds of medicinal importance. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and workflow visualizations.

Physicochemical and Structural Data

The fundamental properties of Methyl 2-amino-4,5-dimethylbenzoate are summarized below. These characteristics are essential for its application in synthetic chemistry, influencing solubility, reactivity, and analytical identification.

| Property | Value | Reference(s) |

| CAS Number | 19258-73-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | methyl 2-amino-4,5-dimethylbenzoate | |

| Canonical SMILES | CC1=CC(=C(C=C1C)N)C(=O)OC | [1] |

| Appearance | Solid (form not specified in literature) | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature |

Synthesis of the Building Block

The most common and efficient route for the preparation of Methyl 2-amino-4,5-dimethylbenzoate is the reduction of its corresponding nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding reaction.

Caption: Synthetic pathway for Methyl 2-amino-4,5-dimethylbenzoate.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate to Methyl 2-amino-4,5-dimethylbenzoate.

Materials and Reagents:

-

Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel with Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate in a suitable amount of methanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere if possible.

-

Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

-

If using a balloon, evacuate the flask of air and backfill with hydrogen. Repeat this process three times.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure all product is collected.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-4,5-dimethylbenzoate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Application in Heterocyclic Synthesis: Quinazolinones

Methyl 2-amino-4,5-dimethylbenzoate is an excellent precursor for synthesizing quinazolinone derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities. The Niementowski quinazolinone synthesis involves the reaction of an anthranilic acid derivative with formamide at elevated temperatures. This one-pot reaction provides direct access to the core quinazolinone scaffold.

References

The Versatile Scaffold: Unlocking the Potential of Methyl 2-amino-4,5-dimethylbenzoate in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine derivative that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern—featuring a nucleophilic amino group, a readily modifiable methyl ester, and two methyl groups on the benzene ring—makes it an attractive starting point for creating diverse molecular architectures. This technical guide explores the potential applications of Methyl 2-amino-4,5-dimethylbenzoate in medicinal chemistry, drawing parallels from structurally related compounds to highlight its utility in constructing biologically active molecules, particularly in the realm of kinase inhibition.

Physicochemical Properties and Synthetic Utility

While specific experimental data for Methyl 2-amino-4,5-dimethylbenzoate is not extensively documented in publicly available literature, its physicochemical properties can be inferred from related analogs. The presence of the methyl ester and the dimethyl-substituted aromatic ring suggests moderate lipophilicity, a key parameter influencing a molecule's pharmacokinetic profile.

The true value of this compound lies in its synthetic versatility. The 2-amino-4,5-disubstituted benzoic acid scaffold is a common motif in a variety of bioactive compounds. The amino group serves as a handle for a wide range of chemical transformations, including acylation, alkylation, and cyclization reactions, enabling the construction of complex heterocyclic systems. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further expanding the accessible chemical space.

Below is a table summarizing the physicochemical properties of structurally related aminobenzoate derivatives to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features |

| Methyl 2-amino-4,5-dimethylbenzoate | C₁₀H₁₃NO₂ | 179.22 | Not readily available | 2-amino, 4,5-dimethyl substitution |

| Methyl 5-amino-2,4-dimethylbenzoate[1] | C₁₀H₁₃NO₂ | 179.22 | 140112-97-6 | Isomeric analog |

| Methyl 4-amino-3,5-dimethylbenzoate[2] | C₁₀H₁₃NO₂ | 179.22 | 3095-48-5 | Isomeric analog |

| Methyl 2-amino-5-methylbenzoate[3][4] | C₉H₁₁NO₂ | 165.19 | 18585-26-7 | Lacks one methyl group |

| Methyl 4-amino-2-methylbenzoate[5] | C₉H₁₁NO₂ | 165.19 | 6933-47-7 | Isomeric analog with one less methyl |

| Methyl 2-amino-4,5-dimethoxybenzoate | C₁₀H₁₃NO₄ | 211.21 | 26759-46-6 | Methoxy instead of methyl groups |

Potential Applications in Kinase Inhibitor Synthesis

A significant application of aminobenzoic acid scaffolds is in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6][7] The 4-aminobenzoic acid scaffold, in particular, is a common feature in many kinase inhibitors, where the amino group acts as a crucial anchor for building structures that can interact with the ATP-binding site of these enzymes.[6]

Derivatives of Methyl 2-amino-4,5-dimethylbenzoate are poised to be valuable intermediates in the synthesis of potent and selective kinase inhibitors. The core structure can be elaborated to target various kinase families. For instance, the synthesis of quinazolinone-based inhibitors, such as Gefitinib, an EGFR tyrosine kinase inhibitor, often starts from substituted anthranilic acids or their esters.[7] The general synthetic strategy involves the cyclization of the anthranilate with a formamide equivalent, followed by further functionalization.

General Experimental Protocols

The following are generalized experimental protocols for key transformations of Methyl 2-amino-4,5-dimethylbenzoate, adapted from literature procedures for analogous compounds. Researchers should optimize these conditions for the specific substrate.

Synthesis of 6,7-dimethylquinazolin-4(3H)-one derivatives

This protocol is adapted from the general synthesis of quinazolinones from anthranilates.

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 2-amino-4,5-dimethylbenzoate (1.0 eq) in a suitable solvent such as ethanol or 2-methoxyethanol.

-

Reagent Addition: Add formamidine acetate (1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired quinazolinone intermediate.

Amide Bond Formation via Hydrolysis and Coupling

This two-step protocol describes the conversion of the methyl ester to an amide.

-

Ester Hydrolysis:

-

Dissolve Methyl 2-amino-4,5-dimethylbenzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

-

Stir the mixture at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the 2-amino-4,5-dimethylbenzoic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Amide Coupling:

-

Suspend the resulting carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 15-30 minutes, then add the desired amine (1.1 eq).

-

Continue stirring at room temperature for 4-24 hours.

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

-

Illustrative Signaling Pathway: Potential Intervention Point

Derivatives of Methyl 2-amino-4,5-dimethylbenzoate, particularly those elaborated into kinase inhibitors, could potentially interfere with critical cellular signaling pathways. For example, inhibitors of Tropomyosin Receptor Kinases (TRKs) are a major focus in oncology research.[6] Aberrant TRK signaling, often due to gene fusions, can drive cell survival and proliferation in various cancers.[6] The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling cascade, highlighting where an inhibitor derived from the aminobenzoate scaffold might act.

Conclusion

Methyl 2-amino-4,5-dimethylbenzoate represents a promising, yet underexplored, building block in medicinal chemistry. By leveraging its inherent reactivity and drawing upon the extensive history of related aminobenzoate scaffolds, researchers can utilize this compound to synthesize novel heterocyclic systems. Its potential as a precursor for kinase inhibitors is particularly noteworthy, offering a gateway to new therapeutic agents for cancer and other diseases driven by aberrant cell signaling. The synthetic protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating drug discovery programs centered around this versatile chemical scaffold.

References

- 1. Methyl 5-amino-2,4-dimethylbenzoate | C10H13NO2 | CID 46835529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Methyl 2-amino-4,5-dimethylbenzoate: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-4,5-dimethylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines potential degradation pathways, methodologies for stability assessment, and best practices for maintaining the integrity of this compound.

Core Stability Profile and Storage

Methyl 2-amino-4,5-dimethylbenzoate is a solid, light yellow to yellow compound.[1] Based on information from chemical suppliers and general best practices for aromatic amines and esters, the following storage conditions are recommended to ensure its long-term stability.

Table 1: Recommended Storage and Handling Conditions for Methyl 2-amino-4,5-dimethylbenzoate

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents the acceleration of potential degradation reactions. |

| Atmosphere | Sealed in a dry environment | Minimizes oxidative degradation of the amino group and prevents hydrolysis of the ester functional group.[2] |

| Light | Protect from light | Aromatic amines can be susceptible to photodegradation. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid formation of dust and aerosols. | Prevents inhalation and skin contact. The compound is classified as causing skin and eye irritation, and may cause respiratory irritation. |

Potential Degradation Pathways

The chemical structure of Methyl 2-amino-4,5-dimethylbenzoate, featuring a primary aromatic amine and a methyl ester, is susceptible to degradation under certain conditions. Understanding these potential pathways is crucial for developing stability-indicating analytical methods and for ensuring the compound's purity over time. The most likely degradation pathways include hydrolysis, oxidation, and photolysis.

-

Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-amino-4,5-dimethylbenzoic acid and methanol.

-

Oxidation: The primary aromatic amine group is susceptible to oxidation, which can result in the formation of colored degradation products and potentially impact the compound's purity and biological activity.

-

Photodegradation: Aromatic amines can undergo degradation upon exposure to light, leading to a variety of byproducts.

Bacterial degradation of similar aromatic amines often proceeds through the formation of corresponding catechols.

References

An In-Depth Technical Guide to the Key Chemical Reactions of Methyl 2-amino-4,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is a versatile aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Its strategic substitution pattern, featuring a nucleophilic amino group, an ester functional group, and two methyl groups on the benzene ring, allows for a variety of chemical transformations. This guide provides a detailed exploration of the core chemical reactions involving Methyl 2-amino-4,5-dimethylbenzoate, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their synthetic endeavors.

Synthesis of Methyl 2-amino-4,5-dimethylbenzoate

The primary synthetic route to Methyl 2-amino-4,5-dimethylbenzoate involves the reduction of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate.

Workflow for the Synthesis of Methyl 2-amino-4,5-dimethylbenzoate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-amino-4,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethylbenzoate is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and their derivatives. The presence of the amino and methyl ester functionalities on the benzene ring, along with the two methyl substituents, provides a scaffold that can be readily cyclized and further functionalized. Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide detailed protocols for the synthesis of 6,7-dimethyl-4-oxo-3,4-dihydroquinazoline derivatives from Methyl 2-amino-4,5-dimethylbenzoate, leveraging both conventional and microwave-assisted synthetic methods.

General Synthetic Strategy: Two-Step Synthesis of 2,3-Disubstituted-6,7-dimethylquinazolin-4(3H)-ones

The synthesis of 2,3-disubstituted-6,7-dimethylquinazolin-4(3H)-ones from Methyl 2-amino-4,5-dimethylbenzoate typically follows a two-step reaction sequence. The initial step involves the acylation of the amino group of Methyl 2-amino-4,5-dimethylbenzoate to form an N-acyl intermediate, which is often directly followed by cyclization to a benzoxazinone. The subsequent step involves the condensation of this intermediate with a primary amine to yield the desired 2,3-disubstituted quinazolinone. This versatile approach allows for the introduction of a wide array of substituents at the 2 and 3 positions of the quinazolinone core, facilitating the generation of diverse chemical libraries for drug discovery and development.

A general reaction scheme is presented below:

Caption: General two-step synthesis of 2,3-disubstituted-6,7-dimethylquinazolin-4(3H)-ones.

Experimental Protocols

Protocol 1: Synthesis of 2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the synthesis of the key benzoxazinone intermediate from Methyl 2-amino-4,5-dimethylbenzoate using acetic anhydride.

Materials:

-

Methyl 2-amino-4,5-dimethylbenzoate

-

Acetic anhydride

-

Pyridine (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-amino-4,5-dimethylbenzoate (1.0 eq) in an excess of acetic anhydride (5-10 eq).

-

A catalytic amount of pyridine can be added to facilitate the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 140°C) for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 2,3,6,7-Tetramethylquinazolin-4(3H)-one

This protocol details the synthesis of a 2,3-disubstituted quinazolinone from the benzoxazinone intermediate using methylamine.

Materials:

-

2,6,7-Trimethyl-4H-3,1-benzoxazin-4-one

-

Methylamine (solution in ethanol or THF, or as a gas)

-

Ethanol or an appropriate solvent

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend 2,6,7-trimethyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of methylamine (1.2-1.5 eq) in ethanol dropwise to the suspension at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC. Gentle heating may be required for less reactive amines.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted-6,7-dimethylquinazolin-4(3H)-ones

Microwave-assisted synthesis offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.

Materials:

-

Methyl 2-amino-4,5-dimethylbenzoate

-

Appropriate acyl chloride (R1COCl) or orthoester

-

Primary amine (R2NH2)

-

Catalyst (e.g., p-toluenesulfonic acid, iodine)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, add Methyl 2-amino-4,5-dimethylbenzoate (1.0 eq), the chosen acylating agent (e.g., acetyl chloride, 1.1 eq), the primary amine (e.g., aniline, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a specified temperature (e.g., 120-150°C) and power for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined for each specific set of reactants.

-

After the reaction is complete, cool the vial to room temperature.

-

The reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Data Presentation

| Starting Material Analogue | Reagents | Method | Product Type | Yield (%) | Reference |

| Anthranilic acid | Acetic anhydride, Primary amines | Conventional Heating | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | 75-90 | [1] |

| 2-Aminobenzamide | Aldehydes, SbCl3 | Microwave Irradiation | 2-Substituted-quinazolin-4(3H)-ones | 80-98 | [2] |

| Anthranilic acid | Formamide, Montmorillonite K-10 | Microwave Irradiation | Quinazolin-4(3H)-one | ~90 | [3] |

| 2-Aminobenzamide | Styrenes, p-TsOH | Conventional Heating | 2-Aryl-quinazolin-4(3H)-ones | 55-70 | [4] |

Visualizations

Caption: Workflow for the two-step synthesis of quinazolinone derivatives.

Caption: Workflow for the one-pot microwave-assisted synthesis.

Conclusion

Methyl 2-amino-4,5-dimethylbenzoate serves as an excellent precursor for the synthesis of 6,7-dimethyl-substituted quinazolinone derivatives. The protocols outlined provide robust and adaptable methods for researchers in medicinal chemistry and drug development. The two-step conventional synthesis offers a reliable route, while the microwave-assisted one-pot synthesis presents a more rapid and environmentally friendly alternative. The versatility of these methods allows for the creation of a diverse range of substituted quinazolinones for biological screening and the development of new therapeutic agents.

References

Scale-Up Synthesis of Methyl 2-amino-4,5-dimethylbenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4,5-dimethylbenzoate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its efficient and scalable production is crucial for drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 2-amino-4,5-dimethylbenzoate, primarily focusing on the reduction of its nitro precursor, Methyl 4,5-dimethyl-2-nitrobenzoate. Key considerations for process optimization, safety, and purification are discussed. The presented protocols are designed to be robust and reproducible for both laboratory and pilot-plant scale operations.

Introduction

Substituted anthranilates, such as Methyl 2-amino-4,5-dimethylbenzoate, are versatile building blocks in organic synthesis.[1] The presence of amino and ester functionalities on the aromatic ring allows for a wide range of chemical transformations, making them valuable starting materials for the synthesis of heterocyclic compounds and other complex molecules with biological activity. The most common and industrially viable route to this compound involves the reduction of the corresponding nitro derivative. This application note details three effective reduction methods: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium.[2][3]

Synthesis of the Precursor: Methyl 4,5-dimethyl-2-nitrobenzoate

The synthesis of the nitro precursor is a critical first step. It is typically achieved through the nitration of Methyl 4,5-dimethylbenzoate. Careful control of the reaction temperature is essential to prevent the formation of dinitrated byproducts.[4]

Experimental Protocol: Nitration of Methyl 4,5-dimethylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add Methyl 4,5-dimethylbenzoate. Cool the flask in an ice-water bath.

-

Acid Addition: Slowly add concentrated sulfuric acid to the stirred Methyl 4,5-dimethylbenzoate, ensuring the temperature remains below 10°C.[4]

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the ester in sulfuric acid over a period of 30-60 minutes. The temperature must be maintained below 15°C throughout the addition.[4]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Allow the reaction mixture to slowly warm to room temperature and stir for another 1-2 hours.

-

Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to precipitate the solid product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from an ethanol/water or methanol/water mixture.[4]

Scale-up Synthesis of Methyl 2-amino-4,5-dimethylbenzoate

The reduction of the nitro group to an amine is the final and key transformation. The choice of reduction method often depends on factors such as scale, cost, safety, and available equipment.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method, often providing high yields and purity. However, it requires specialized high-pressure equipment.

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).[2]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.[2]

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., a Parr hydrogenator). Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 15-50 psi) and stir the mixture vigorously at room temperature.[5]

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 16-24 hours).[5][6]

-

Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This method is a classical and reliable approach that does not require specialized pressure equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) in portions (typically 4-5 equivalents). The reaction is exothermic, so the addition should be controlled to manage the temperature rise.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.[2]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a saturated sodium bicarbonate solution or 2M NaOH to neutralize the mixture and precipitate tin salts. Adjust the pH to ~8.

-

Purification: Filter the resulting slurry to remove the tin salts, washing the solid cake thoroughly with ethyl acetate. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Further purification can be achieved by column chromatography or recrystallization.[2]

Method 3: Reduction with Iron (Fe) in Acidic Medium

This is a cost-effective and environmentally benign method suitable for large-scale production.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, prepare a solution of Methyl 4,5-dimethyl-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

-

Acid Addition: Add ammonium chloride (4-5 eq) or a catalytic amount of acetic acid to the solution.[2]

-

Reagent Addition: Heat the mixture to reflux (approx. 80-90 °C). Add iron powder (3-5 eq) portion-wise to the refluxing solution to control the exothermic reaction.[2]

-

Reaction Conditions: Maintain the mixture at reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Upon completion, cool the mixture and make it basic by adding a sodium carbonate solution. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot ethanol or ethyl acetate.[2]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization.

Data Presentation

| Parameter | Catalytic Hydrogenation | SnCl₂ Reduction | Fe Reduction |

| Reducing Agent | H₂ gas with Pd/C catalyst | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Iron powder (Fe) |

| Solvent | Methanol or Ethyl Acetate | Ethanol or Ethyl Acetate | Ethanol/Water |

| Temperature | Room Temperature | Reflux | Reflux |

| Pressure | 15-50 psi | Atmospheric | Atmospheric |

| Reaction Time | 16-24 hours | 1-3 hours | 2-4 hours |

| Typical Yield | >90%[5] | 80-90% | 80-90% |

| Key Advantages | High purity, clean reaction | No specialized pressure equipment | Cost-effective, environmentally friendly |

| Key Disadvantages | Requires specialized equipment, catalyst cost | Stoichiometric tin waste | Large amount of solid waste |

Mandatory Visualizations

Experimental Workflow for Scale-Up Synthesis

Caption: Overall workflow for the synthesis of Methyl 2-amino-4,5-dimethylbenzoate.

Decision Tree for Selecting a Scalable Synthesis Route

Caption: Decision-making for the selection of a scalable reduction method.

References

Application Notes and Protocols for the Characterization of Methyl 2-amino-4,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Methyl 2-amino-4,5-dimethylbenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring its identity, purity, and stability is critical for downstream applications. The methodologies outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to provide a full analytical profile of the molecule.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 2-amino-4,5-dimethylbenzoate is presented below.

| Property | Value | Reference |

| CAS Number | 19258-73-2 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Monoisotopic Mass | 179.094628657 Da | [3] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment